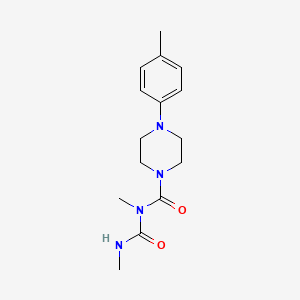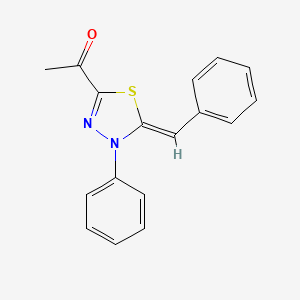
N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethylphenoxy acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step often involves the reaction of a chlorophenyl isothiocyanate with an appropriate amine to form a thioamide intermediate.
Cyclization: The thioamide intermediate undergoes cyclization with a carbonyl compound to form the thiazolidinone ring.
Acylation: The thiazolidinone derivative is then acylated with 3,5-dimethylphenoxy acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies may explore its efficacy in treating infections, inflammation, or other conditions where its biological activity can be beneficial.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring and the imino group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to the desired biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by modulating inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(phenoxy)acetamide
- N-(2-((4-Bromophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide stands out due to the presence of the 3,5-dimethylphenoxy group, which can enhance its lipophilicity and potentially improve its biological activity. The specific substitution pattern on the phenoxy ring can also influence its interaction with molecular targets, making it a unique candidate for further research.
Properties
CAS No. |
112122-56-2 |
|---|---|
Molecular Formula |
C19H18ClN3O3S |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12-7-13(2)9-16(8-12)26-10-17(24)22-23-18(25)11-27-19(23)21-15-5-3-14(20)4-6-15/h3-9H,10-11H2,1-2H3,(H,22,24) |
InChI Key |
SMMCIJFSQICCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN2C(=O)CSC2=NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















